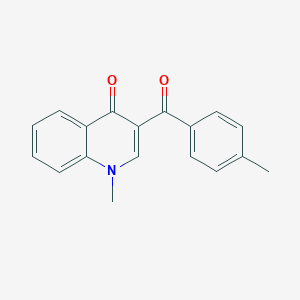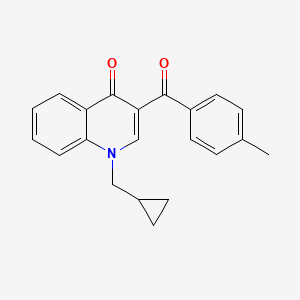
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, hereafter referred to as 1BFMDQ, is a synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of applications, from being used as a fluorescent dye to being used as an inhibitor for specific enzymes. 1BFMDQ has been studied for its ability to act as a fluorescent probe in the detection of certain proteins, as well as its ability to inhibit certain enzymes.
Applications De Recherche Scientifique
1BFMDQ has a variety of applications in scientific research. It has been used as a fluorescent probe to detect the presence of certain proteins, as well as an inhibitor for certain enzymes. It has been used to study the structure and function of proteins, as well as to study the activity of enzymes. Additionally, 1BFMDQ has been used to study the interaction of proteins with other molecules, as well as to study the effect of drugs on proteins.
Mécanisme D'action
1BFMDQ acts as a fluorescent probe by binding to certain proteins and emitting a fluorescent signal when exposed to light. This allows researchers to detect the presence of certain proteins in a sample. Additionally, 1BFMDQ can act as an inhibitor of certain enzymes by binding to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
1BFMDQ has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1BFMDQ is an advantageous compound to use in lab experiments due to its ability to act as a fluorescent probe and an enzyme inhibitor. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 1BFMDQ does have some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
Orientations Futures
1BFMDQ has a variety of potential applications in scientific research. Future research could focus on its use as a fluorescent probe for the detection of other proteins, as well as its use as an inhibitor of other enzymes. Additionally, future research could focus on its potential use as an antioxidant and its potential use in the treatment of certain diseases. Furthermore, research could focus on improving its solubility and stability in solution, as well as developing methods of synthesizing it in larger quantities.
Méthodes De Synthèse
1BFMDQ can be synthesized by a variety of methods. One method involves the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as sodium hydroxide. This reaction yields 1BFMDQ as the product. Other methods of synthesis include the reaction of 1BF3P with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide, or the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as potassium carbonate.
Propriétés
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJEBRRJIEEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)

![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)




![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)


![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B6450817.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-dimethylbutanamide](/img/structure/B6450825.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4,4-trifluorobutanamide](/img/structure/B6450833.png)